Cas no 305372-98-9 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
- 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-[2-[(trifluoromethyl)thio]phenyl]-
- 305372-98-9
- 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-((trifluoromethyl)thio)phenyl)acetamide
- AKOS016318961
- F1065-0403
- AKOS001671465
- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
- SR-01000500003-1
- SR-01000500003
-
- インチ: 1S/C17H13F3N2O2S2/c18-17(19,20)26-13-8-4-2-6-11(13)21-15(23)9-14-16(24)22-10-5-1-3-7-12(10)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
- InChIKey: PDFCYYUARWPSJM-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=CC=C1SC(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 398.03705449g/mol
- どういたいしつりょう: 398.03705449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- ふってん: 544.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.47±0.40(Predicted)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1065-0403-30mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-3mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-20μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-10mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-20mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-5μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-10μmol |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-1mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-25mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1065-0403-40mg |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |
305372-98-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamideに関する追加情報
Introduction to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide (CAS No. 305372-98-9)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide (CAS No. 305372-98-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzothiazine and contains a trifluoromethyl group, which imparts unique chemical and biological properties. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The core structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide is characterized by a benzothiazine ring system, which is known for its ability to modulate various biological processes. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive target for drug development. Additionally, the acetamide moiety contributes to the compound's solubility and bioavailability, further enhancing its potential as a therapeutic agent.
Recent studies have highlighted the multifaceted biological activities of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide. One notable area of research is its potential as an anticonvulsant agent. Preclinical studies have shown that this compound exhibits significant anticonvulsant activity in animal models of epilepsy. The mechanism of action is believed to involve the modulation of ion channels and neurotransmitter systems in the brain, which are critical for seizure control.
In addition to its anticonvulsant properties, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The anticancer properties of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide have also been explored. Research has shown that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of Akt and ERK signaling pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide has been studied to understand its behavior in biological systems. In vivo studies have demonstrated that the compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The half-life of the compound is moderate, allowing for once or twice daily dosing regimens in clinical settings.
Toxicological assessments have shown that 2-(3-o xo - 3 , 4 - dihydro - 2 H - 1 , 4 - benzothiazin - 2 - yl ) - N - { 2 - ( trifluoromethyl ) sulfanylphenyl } acetamide has a favorable safety profile at therapeutic doses. Preclinical toxicity studies in rodents and non-human primates have not revealed any significant adverse effects at doses up to several times higher than those required for therapeutic efficacy. This suggests that the compound has a wide therapeutic window and low potential for toxicity.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-o xo - 3 , 4 - dihydro - 2 H - 1 , 4 - benzothiazin - 2 - yl ) - N - { 2 - ( trifluoromethyl ) sulfanylphenyl } acetamide in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms related to epilepsy and inflammatory conditions. Ongoing Phase II trials are designed to further assess the compound's therapeutic potential and optimize dosing regimens.
In conclusion, 2-(3-o xo - 3 , 4 - dihydro - 2 H - 1 , 4 - benzothiazin - 2 - yl ) - N - { 2 - ( trifluoromethyl ) sulfanylphenyl } acetamide (CAS No. 305372-98-9) represents a promising candidate for the development of novel therapeutics in several disease areas. Its unique chemical structure and multifaceted biological activities make it an exciting target for further research and clinical development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatment options for patients suffering from neurological disorders, inflammatory diseases, and cancer.
305372-98-9 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide) 関連製品
- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)
- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)
- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)